Seliciclib-d7
Description
Overview of Cyclin-Dependent Kinases (CDKs) as Molecular Targets in Research
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle, transcription, and other essential cellular processes. mdpi.comtandfonline.com Their activity is dependent on binding to regulatory protein subunits called cyclins. tandfonline.com The resulting CDK/cyclin complexes drive the progression of cells through the different phases of the cell cycle (G1, S, G2, and M). nih.govaacrjournals.org
In many human cancers, the CDK signaling pathways are deregulated due to mutations, gene amplification, or overexpression of CDKs or cyclins, leading to uncontrolled cell proliferation, a hallmark of malignancy. mdpi.comnih.gov This aberrant activity makes CDKs attractive pharmacological targets for the development of anticancer therapeutics. mdpi.comtandfonline.com The goal of inhibiting CDKs is to arrest the proliferation of cancer cells and induce apoptosis (programmed cell death). tandfonline.com Beyond the cell cycle, certain CDKs, such as CDK7 and CDK9, play crucial roles in regulating transcription by phosphorylating RNA polymerase II, making them targets for transcription-dependent cancers. nih.govnih.gov Research into small-molecule inhibitors targeting these kinases is a major focus in oncology and other diseases characterized by pathological cell proliferation. aacrjournals.orgnih.gov
General Academic Context of Seliciclib (Roscovitine) as a Prototype CDK Inhibitor
Seliciclib, the (R)-enantiomer of roscovitine, is a 2,6,9-trisubstituted purine (B94841) that has been extensively studied as a prototype CDK inhibitor. scielo.bramegroups.org It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinases, preventing the catalytic reaction. amegroups.org Seliciclib exhibits selectivity for a subset of CDKs, potently inhibiting CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor activity against CDK4 and CDK6. amegroups.orgdrugbank.com
Its ability to inhibit multiple CDKs gives it a distinct biological profile. By targeting CDK2, Seliciclib can interfere with cell cycle progression. drugbank.comontosight.ai Its inhibition of the transcriptional kinases CDK7 and CDK9 leads to the downregulation of short-lived mRNA transcripts, such as the anti-apoptotic protein Mcl-1, which is crucial for the survival of certain cancer cells. nih.govtandfonline.comnih.gov This mechanism of inducing apoptosis through transcriptional inhibition is a key area of investigation. tandfonline.com Seliciclib has been evaluated in numerous preclinical studies across a wide variety of cancer cell lines and has undergone clinical trials for conditions including non-small cell lung cancer, Cushing's disease, and various hematological malignancies. nih.govspringer.comtouchendocrinology.com Its well-characterized, multi-faceted mechanism of action has established it as a vital biological tool and a benchmark for the development of new CDK inhibitors. amegroups.orglarvol.com
Rationale for Deuteration in Academic Chemical Biology and Pharmaceutical Research
Deuteration is the strategic replacement of one or more hydrogen (H) atoms in a molecule with its heavier, stable isotope, deuterium (B1214612) (D). wikipedia.org This modification has become a valuable tool in pharmaceutical research for several key reasons. The fundamental principle underlying its utility is the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is significantly stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com
This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) oxidases, which are often responsible for drug metabolism. acs.orgdovepress.com If the breaking of a C-H bond is the rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can slow this process down considerably. acs.org
The potential benefits of this reduced metabolic rate include:
Improved Metabolic Stability: The drug molecule can remain in its active form for longer, potentially leading to a longer biological half-life. informaticsjournals.co.inresearchgate.net
Altered Pharmacokinetic Profile: Deuteration can lead to higher plasma concentrations of the parent drug and lower concentrations of its metabolites. dovepress.com
Reduced Formation of Toxic Metabolites: By slowing metabolism through a specific pathway, deuteration can decrease the production of undesirable or toxic metabolites. juniperpublishers.com
Stabilization of Chiral Centers: Deuteration can be used to slow the interconversion of enantiomers, which can be important if one enantiomer is more active or safer than the other. unibestpharm.com
This strategy allows researchers to finely tune a molecule's properties without significantly altering its size, shape, or primary pharmacological activity, providing a powerful method for optimizing drug candidates. wikipedia.orgresearchgate.net
Significance of Seliciclib-d7 in Contemporary Preclinical and Translational Research Methodologies
In the context of preclinical and translational research, isotopically labeled compounds like this compound serve as critical tools for in-depth pharmacological studies. While specific published research on this compound is not widely available, its significance can be understood from the established applications of deuterated compounds in drug development.
This compound is Seliciclib with seven hydrogen atoms replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalysis using sensitive mass spectrometry techniques. In preclinical studies, researchers use such standards to accurately measure the concentration of the non-deuterated drug (Seliciclib) in biological samples like plasma, tissues, and urine. This is fundamental to characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, this compound is used as a metabolite tracer. By administering this compound, researchers can track its metabolic fate and distinguish its metabolites from those of the non-deuterated parent drug or endogenous molecules. This helps in identifying the specific sites on the molecule that are most susceptible to metabolic breakdown. Understanding these metabolic pathways is a crucial step in translational research, bridging the gap between preclinical findings and clinical outcomes. nih.gov The insights gained from using this compound can help in designing next-generation CDK inhibitors with more predictable and favorable pharmacokinetic properties, ultimately contributing to the development of more effective therapies.
Interactive Data Table: Properties of Seliciclib
| Property | Value |
| Synonyms | (R)-Roscovitine, CYC202 |
| Molecular Formula | C19H26N6O |
| Mechanism of Action | ATP-competitive inhibitor |
| Primary Targets | CDK1, CDK2, CDK5, CDK7, CDK9 |
| Research Areas | Oncology, Neurobiology, Virology, Inflammation |
Interactive Data Table: Rationale for Deuteration
| Advantage | Mechanism | Implication in Research |
| Improved Metabolic Stability | Stronger C-D bond resists enzymatic cleavage. juniperpublishers.com | Longer half-life of the compound in preclinical models. informaticsjournals.co.in |
| Enhanced Pharmacokinetics | Slower metabolism alters drug concentration over time. dovepress.com | Allows for more precise studies of drug exposure and efficacy. |
| Reduced Toxic Metabolites | Alters metabolic pathways to avoid toxic byproducts. juniperpublishers.com | Improves the safety profile of a potential drug candidate. |
| Analytical Standard | Stable isotope labeling for mass spectrometry. | Enables accurate quantification of the non-deuterated drug in biological samples. |
Properties
Molecular Formula |
C19H19D7N6O |
|---|---|
Molecular Weight |
361.493 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Seliciclib D7
Synthetic Routes to Seliciclib-d7
The synthesis of this compound involves the strategic construction of the 2,6,9-substituted purine (B94841) core with a deuterated side chain. wikipedia.org The chemical name, (R)-2-((6-(benzylamino)-9-(isopropyl-d7)-9H-purin-2-yl)amino)butan-1-ol, indicates that seven deuterium (B1214612) atoms are located on the isopropyl group attached to the N9 position of the purine ring. clearsynth.com
The synthesis of this compound necessitates the preparation or acquisition of specific deuterated and non-deuterated precursors. The general approach involves coupling these precursors to form the final molecule. The key is to use a deuterated starting material for the specific molecular position targeted for labeling. google.com
The primary precursors required for the synthesis are:
A deuterated isopropyl source: To introduce the isopropyl-d7 group at the N9 position, a reactive precursor such as isopropyl-d7 iodide or isopropyl-d7 bromide is required. These can be synthesized from commercially available starting materials like acetone-d6 (B32918) or isopropyl alcohol-d8.
A purine scaffold: A di-substituted purine, such as 2,6-dichloropurine, often serves as the central scaffold for building Seliciclib and its derivatives.
Side-chain amines: Two different amines are required for substitution at the C2 and C6 positions of the purine ring: (R)-2-aminobutan-1-ol and benzylamine.
The synthetic strategy typically involves a stepwise nucleophilic substitution on the purine ring.
| Precursor | Purpose in Synthesis | Deuteration Status |
| 2,6-Dichloropurine | Central purine scaffold | Non-deuterated |
| Isopropyl-d7 bromide/iodide | Source of the deuterated N9-isopropyl group | Fully deuterated (d7) |
| (R)-2-aminobutan-1-ol | Forms the substituent at the C2 position | Non-deuterated |
| Benzylamine | Forms the substituent at the C6 position | Non-deuterated |
This table is generated based on standard purine chemistry and the known structure of this compound.
The defining feature of this compound is the presence of seven deuterium atoms on the isopropyl group. The most direct method for achieving this specific labeling is to use a starting material that is already deuterated. alfa-chemistry.com The synthesis would likely begin with a commercially available, heavily deuterated small molecule, such as acetone-d6.
A plausible route for preparing the necessary deuterated intermediate could be:
Reduction of acetone-d6 (C₃D₆O) using a deuterated reducing agent like sodium borodeuteride (NaBD₄) in D₂O to yield isopropyl alcohol-d8 (C₃D₈O).
Conversion of the resulting isopropyl alcohol-d8 into a better leaving group, such as isopropyl-d7 tosylate or a halide like isopropyl-d7 bromide, for subsequent reaction with the purine nitrogen.
Alternatively, methods such as catalytic hydrogen-deuterium exchange using D₂ gas and a metal catalyst (e.g., Palladium, Platinum) or hydrothermal reactions in D₂O under high temperature and pressure could be employed on a precursor molecule, though this may offer less specific control over the exact location and extent of deuteration. juniperpublishers.com
Optimizing the reaction conditions is critical to ensure high yield and isotopic purity, which can be challenging and costly for deuterated compounds. nih.gov Key optimization parameters include:
Reaction Sequence: The order of substitutions on the purine ring is crucial. Attaching the bulky deuterated isopropyl group may influence the reactivity of the C2 and C6 positions, requiring adjustments to reaction conditions for the subsequent amination steps.
Solvent Choice: The use of non-protic solvents is essential to prevent any unwanted hydrogen-deuterium exchange, which would lower the isotopic enrichment of the final product.
Catalyst and Reagents: For steps involving catalytic processes, the choice of catalyst can impact efficiency and prevent side reactions. juniperpublishers.com The stoichiometry of reagents must be carefully controlled to drive the reaction to completion and simplify purification.
Purification: Optimization of the purification process, typically involving column chromatography and/or recrystallization, is necessary to remove process-related impurities and any partially deuterated species.
The goal is to maximize the incorporation of deuterium while minimizing isotopic scrambling and the formation of impurities, thereby ensuring the final product meets the required specifications for identity and purity. bdg.co.nz
Methodologies for Isotopic Purity and Structural Confirmation of this compound
Confirming the successful synthesis, structural integrity, and isotopic purity of this compound requires a combination of advanced spectroscopic and chromatographic techniques. nih.gov A comprehensive Certificate of Analysis for such a compound typically includes data from these methods. bdg.co.nz
Spectroscopy is the primary tool for verifying that the deuterium atoms have been incorporated at the correct positions and for quantifying the level of enrichment.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. This compound has a molecular weight of 361.49 g/mol , which is 7 mass units higher than its non-deuterated counterpart, (R)-Roscovitine (Seliciclib), due to the replacement of seven hydrogen atoms (1.008 amu) with seven deuterium atoms (2.014 amu). clearsynth.combdg.co.nz High-resolution mass spectrometry can provide a precise mass measurement to confirm the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation and isotopic analysis.
Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the isopropyl group's methine and methyl protons would be absent or significantly diminished, confirming successful deuteration at that site.
Deuterium (²H) NMR: A ²H NMR experiment would show signals in the regions corresponding to the deuterated isopropyl group, providing direct evidence of deuterium incorporation. sigmaaldrich.com This technique is particularly useful for analyzing highly enriched compounds. sigmaaldrich.com
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon signals of the isopropyl-d7 group will appear as complex multiplets due to C-D coupling, and they will be shifted slightly upfield compared to the non-deuterated compound, an effect known as an isotopic shift. nih.gov
| Technique | Expected Observation for this compound | Purpose |
| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C₁₉H₁₉D₇N₆O (e.g., [M+H]⁺ ≈ 362.5) | Confirms overall mass increase due to 7 deuterium atoms. |
| ¹H NMR | Disappearance of signals for the N9-isopropyl protons. | Verifies the location of deuteration. |
| ²H NMR | Presence of signals corresponding to the deuterium atoms on the isopropyl group. | Directly detects and confirms deuterium incorporation. sigmaaldrich.com |
| ¹³C NMR | Upfield shift and complex splitting pattern for the isopropyl carbon signals. | Confirms location of deuterium and provides structural information. nih.gov |
This table summarizes the expected outcomes from spectroscopic analysis of this compound.
Chromatographic techniques are essential for determining the chemical and isotopic purity of this compound batches.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometric detector (LC-MS) is the standard method for assessing purity and identifying impurities. A validated HPLC method can separate this compound from its non-deuterated analog, any partially deuterated isotopologues (d1-d6), and other process-related impurities arising from starting materials or side reactions. Commercial suppliers often specify a target purity of >98% as determined by HPLC. bdg.co.nz
Impurity Profiling: A crucial aspect of quality control is the identification and quantification of potential impurities. For this compound, these could include:
Unlabeled Seliciclib (d0).
Partially deuterated intermediates (d1-d6).
Positional isomers or byproducts from the synthesis.
Residual starting materials or reagents.
| Potential Impurity | Origin | Analytical Method for Detection |
| Seliciclib (non-deuterated) | Incomplete deuteration of starting material or H/D exchange. | LC-MS (detected by mass) |
| Partially deuterated Seliciclib (d1-d6) | Incomplete deuteration or H/D exchange. | LC-MS (detected by mass) |
| (S)-Roscovitine-d7 | Impure (R)-2-aminobutan-1-ol starting material. | Chiral HPLC |
| Unreacted Precursors | Incomplete reaction. | HPLC-UV/MS |
This table outlines potential impurities in this compound batches and the methods for their detection.
Molecular and Cellular Investigation of Seliciclib D7 Mechanism of Action
Enzymatic Inhibition Kinetics and Target Binding Studies with Seliciclib-d7
Competitive Binding Assays with ATP and CDKs
Seliciclib functions as a competitive inhibitor by binding to the ATP-binding site of cyclin-dependent kinases. nih.govscbt.com X-ray crystallography studies have revealed that the purine (B94841) part of the Seliciclib molecule occupies the adenine-binding pocket of CDK2. pensoft.net The benzyl (B1604629) group of Seliciclib establishes contacts with the CDK2 enzyme that are not seen with the natural ligand ATP, which contributes to its selectivity. pensoft.net This interaction involves three hydrogen bonds and hydrophobic and van der Waals forces. pensoft.net By occupying the ATP-binding pocket, Seliciclib prevents the phosphorylation of substrate proteins, thereby blocking the kinase activity of the enzyme. scbt.com
Comparative Kinase Selectivity Profiling (e.g., CDK2, CDK7, CDK9)
Seliciclib exhibits inhibitory activity against several CDKs, with a preference for CDK2, CDK7, and CDK9. nih.govdrugbank.com It is a potent inhibitor of CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T complexes. nih.govnih.gov The inhibitory concentration (IC50) for CDK2/cyclin E is approximately 0.10 µM. ncats.io While it strongly inhibits CDK2, it shows less potency against CDK1 and CDK4. nih.gov The inhibition of these specific CDKs underlies its primary mechanisms of action, which include modulation of the cell cycle and inhibition of transcription. nih.govnih.gov
Table 1: Kinase Selectivity of Seliciclib
| Kinase Target | Potency/Activity | Reference |
|---|---|---|
| CDK2/cyclin E | IC50 = 0.10 µM | ncats.io |
| CDK2 | Strong Inhibition | nih.gov |
| CDK7 | Inhibitory Effect | ncats.io |
| CDK9 | Inhibitory Effect | ncats.io |
| CDK1 | Less Potent Inhibition | nih.gov |
| CDK4 | Less Potent Inhibition | nih.gov |
| CDK5 | Inhibitory Effect | ncats.io |
Cellular Pathway Perturbation Analyses using this compound
Investigation of Cell Cycle Progression Modulation in Cellular Models
Seliciclib disrupts the normal progression of the cell cycle. cancer.gov By inhibiting CDK2, a key regulator of the G1/S phase transition, Seliciclib can lead to cell cycle arrest. nih.govresearchgate.net In various cancer cell lines, treatment with Seliciclib has been shown to cause an accumulation of cells in the G1 or G2/M phases of the cell cycle. nih.gov However, a primary effect observed in some cancer cells is not a simple arrest in one phase, but rather the induction of cell death from all phases of the cell cycle. ncats.io The inhibition of CDK2 leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb), which in turn inactivates E2F transcription factors, leading to the downregulation of genes required for S phase entry. ncats.ionih.gov
Analysis of Transcriptional Inhibition Mechanisms (e.g., RNA Polymerase II Phosphorylation)
A crucial mechanism of Seliciclib's action is the inhibition of transcription. nih.gov This is primarily achieved through the inhibition of CDK7 and CDK9, which are essential components of the transcription machinery. nih.gov CDK7 is part of the general transcription factor TFIIH and is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5, a step required for transcription initiation. nih.govmdpi.com CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the CTD of RNAPII at serine 2, which is necessary for the transition from abortive initiation to productive elongation. nih.govnih.gov By inhibiting both CDK7 and CDK9, Seliciclib effectively blocks both the initiation and elongation steps of RNAPII-dependent transcription. nih.govoncotarget.com This leads to a rapid decline in the levels of proteins with short mRNA and protein half-lives, such as the anti-apoptotic protein Mcl-1 and cyclin D1. nih.govnih.gov
Studies on Apoptosis Induction Pathways in In Vitro Systems
Seliciclib is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov The induction of apoptosis is a direct consequence of its transcriptional inhibitory effects. nih.gov By inhibiting transcription, Seliciclib causes a rapid downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1, which is a member of the Bcl-2 family. cancer.govnih.gov The loss of Mcl-1 disrupts the balance between pro-survival and pro-apoptotic proteins, tipping the cell towards death. nih.gov Studies have shown that the downregulation of Mcl-1 precedes the activation of caspases and the onset of apoptosis. nih.govnih.gov In some cell types, reducing Mcl-1 levels alone has been demonstrated to be sufficient to trigger apoptosis. nih.gov
Exploration of Downstream Protein Expression and Turnover (e.g., Mcl-1)
Seliciclib, the non-deuterated parent compound of this compound, is a purine analogue inhibitor of cyclin-dependent kinases (CDKs), with notable activity against CDK2, CDK7, and CDK9. wikipedia.orgamegroups.org The inhibition of CDKs involved in transcriptional regulation, particularly CDK7 and CDK9, has significant downstream consequences on the expression of proteins with short half-lives. pensoft.net A primary example of this is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).
Mcl-1 is a critical survival protein for many cancer cells, and its expression is tightly regulated. nih.gov Both its mRNA and protein forms are characterized by very short half-lives, making its continued presence highly dependent on constant transcription. nih.gov Research has demonstrated that Seliciclib's mechanism of action is significantly mediated through the downregulation of Mcl-1. By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), Seliciclib effectively inhibits the phosphorylation of the C-terminal domain of RNA Polymerase II. pensoft.netnih.gov This action blocks transcriptional elongation, leading to a rapid decrease in Mcl-1 mRNA levels. nih.gov
The depletion of Mcl-1 transcript is followed swiftly by a reduction in Mcl-1 protein levels, which in turn triggers apoptosis (programmed cell death) in susceptible cancer cells. nih.gov This effect has been documented across various cancer models, including multiple myeloma, chronic lymphocytic leukemia, and nasopharyngeal carcinoma. nih.govmdpi.com Studies in multiple myeloma cell lines showed that Seliciclib treatment led to a rapid, dose-dependent decrease in Mcl-1 protein expression within hours, an event that preceded the cleavage of PARP, a hallmark of apoptosis. nih.gov Importantly, this downregulation of Mcl-1 was shown to be a cause, rather than a consequence, of caspase activation, as the effect persisted even when caspase activity was blocked. nih.gov The loss of Mcl-1 is sufficient to induce apoptosis, highlighting its essential role in the survival of these malignant cells. nih.gov
Table 1: Research Findings on Seliciclib's Effect on Mcl-1 Expression and Turnover
| Cancer Model/Cell Line | Observed Effect on Mcl-1 mRNA | Observed Effect on Mcl-1 Protein | Cellular Outcome | Reference |
|---|---|---|---|---|
| Multiple Myeloma (MM.1S, H929, LP-1) | Rapid reduction (2- to 5-fold) | Rapid, dose- and time-dependent downregulation | Induction of apoptosis, PARP cleavage | nih.gov |
| Doxorubicin-resistant (Dox-40) & Melphalan-resistant (LR5) MM cells | Not specified | Decreased expression with increasing doses | Overcomes drug resistance | nih.gov |
| B-cell Chronic Lymphocytic Leukemia (B-CLL) | Inhibition of de novo transcription | Degradation within 4 hours | Triggers apoptosis | acs.org |
| EBV-positive Nasopharyngeal Carcinoma (C666-1) | Reduction in mRNA levels | Reduction in protein levels | Apoptosis, cell cycle arrest, enhanced cytotoxicity with radiation | mdpi.com |
Impact of Deuteration on Molecular Interactions and Target Engagement in Cellular Models
Specific studies directly comparing the molecular interactions and target engagement of Seliciclib versus its deuterated isotopologue, this compound, in cellular models are not extensively available in published literature. However, the purpose and potential impact of deuteration can be understood from established principles in medicinal chemistry and pharmacology. This compound is the deuterium-labeled version of Seliciclib. medchemexpress.com
Deuteration, the substitution of a hydrogen atom with its heavier, stable isotope deuterium (B1214612), can have several significant effects. The most prominent is the kinetic isotope effect (KIE). gmu.edu The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. gmu.edu If the cleavage of a C-H bond is the rate-limiting step in a molecule's metabolic pathway, often mediated by enzymes like the cytochrome P450 (CYP) family, replacing that hydrogen with deuterium can slow down the rate of metabolism. nih.govresearchgate.net This can potentially lead to altered pharmacokinetics, such as a longer half-life or more consistent plasma exposure, which could in turn influence the duration and intensity of target engagement in vivo. nih.govresearchgate.net
In the context of cellular target engagement assays, deuterated compounds like this compound serve a critical role as analytical tools. medchemexpress.com In modern, quantitative techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry, a labeled internal standard is crucial for accurate and reproducible results. medchemexpress.comresearchgate.net CETSA measures the thermal stabilization of a target protein upon ligand binding directly in cells or tissues, providing direct evidence of target engagement. univr.itmdpi.com By using this compound as an internal standard, researchers can precisely quantify the amount of unlabeled Seliciclib bound to its target kinases (e.g., CDK2, CDK9) within the complex cellular environment, correcting for variations in sample preparation and analysis. medchemexpress.com This enhances the ability to build accurate structure-activity relationships and to correlate target occupancy with cellular phenotype. acs.org Therefore, while deuteration may potentially alter the molecule's metabolic profile, its immediate and primary utility in cellular models is to facilitate more precise and quantitative studies of the parent compound's molecular interactions and target engagement. medchemexpress.com
Table 2: Properties and Potential Implications of Deuteration for this compound
| Property | Seliciclib | This compound | Potential Implication of Deuteration |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₆N₆O | C₁₉H₁₉D₇N₆O | Increased mass due to deuterium substitution. |
| Molecular Weight | 354.46 g/mol | ~361.49 g/mol | Allows for differentiation from the parent compound in mass spectrometry. |
| Metabolic Stability | Metabolized by CYP enzymes (e.g., to a carboxylate metabolite). nih.gov | Potentially slower metabolism at deuterated sites. | Kinetic Isotope Effect: May alter pharmacokinetic profile (e.g., longer half-life) in vivo. This requires experimental verification. nih.govresearchgate.net |
| Use in Target Engagement Assays | Test article whose binding affinity and occupancy are measured. | Internal standard for quantitative mass spectrometry-based assays (e.g., CETSA-MS). medchemexpress.com | Enables more accurate and reproducible quantification of target engagement in cellular models. medchemexpress.comresearchgate.net |
| Use in Metabolic Studies | Parent compound. | Metabolic tracer. | Allows for precise tracking of metabolic pathways and clearance mechanisms in vivo and in vitro. medchemexpress.com |
Preclinical Research Applications and Models Utilizing Seliciclib D7
In Vitro Pharmacological Research Models
In the controlled environment of the laboratory, Seliciclib-d7 is instrumental in dissecting the intricate cellular processes affected by Seliciclib.
Cell Line-Based Studies for Mechanistic Elucidation
This compound is utilized in studies with various cancer cell lines to understand the fundamental mechanisms of its action. nih.govnih.govnih.gov As a deuterated version of Seliciclib, a known inhibitor of cyclin-dependent kinases (CDKs) such as CDK2, CDK7, and CDK9, this compound allows for precise tracking and quantification in complex biological samples. nih.govwikipedia.org
Research has shown that Seliciclib induces apoptosis (programmed cell death) in a variety of tumor cell lines. nih.gov For instance, in multiple myeloma (MM) cells, Seliciclib treatment leads to a time- and dose-dependent increase in cell death. nih.gov Cell cycle analysis of MM.1S cells treated with Seliciclib revealed a significant increase in the sub-G1 population, a hallmark of apoptosis, peaking at 24 hours. nih.gov This was accompanied by the cleavage of PARP and caspase-8, further confirming the activation of the apoptotic pathway. nih.gov
A key mechanism of action identified is the downregulation of the anti-apoptotic protein Mcl-1. nih.gov Studies have demonstrated that Seliciclib inhibits the transcription of Mcl-1, a critical survival factor for MM cells. nih.gov This effect is partly achieved by inhibiting the transcription and secretion of interleukin-6 (IL-6) in the bone marrow microenvironment. nih.gov
Furthermore, Seliciclib has been shown to prevent the upregulation of cyclin A1 induced by DNA damage and to impede non-homologous end-joining (NHEJ) DNA repair mechanisms. nih.gov In A549 lung cancer cells, treatment with Seliciclib was found to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a process regulated by CDK7 and CDK9, thereby affecting transcription. nih.gov
The use of deuterated standards like this compound in mass spectrometry-based assays is critical for accurately quantifying the parent compound and its metabolites in these cell-based experiments, helping to distinguish them from endogenous molecules. medchemexpress.com
Table 1: Effects of Seliciclib in Cell Line-Based Studies
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| MM.1S, OPM2, RPMI, U266, Dox-40, LR5, MM1.R | Multiple Myeloma | Dose-dependent cytotoxicity; induction of apoptosis via Mcl-1 downregulation and inhibition of IL-6. nih.gov | nih.gov |
| A549 | Non-Small Cell Lung Cancer | Inhibition of DNA damage-induced cyclin A1 upregulation; hindrance of NHEJ DNA repair; inhibition of RNA polymerase II CTD phosphorylation. nih.gov | nih.gov |
Primary Cell Culture Systems for Specific Biological Processes
Primary cell cultures, which are derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. eppendorf.comnih.gov These systems are crucial for studying specific biological processes in a context that more closely mimics the in vivo environment. thermofisher.com this compound is employed in these models to investigate its effects on cells that are not genetically altered and retain many of the characteristics of their tissue of origin. eppendorf.com
In the context of cancer research, primary cultures from tumors allow for the study of drug responses in a heterogeneous cell population, which is more representative of a patient's tumor. promocell.com For example, the anti-proliferative activity of Seliciclib has been tested in primary cell cultures from diffuse large B-cell lymphoma (DLBCL), demonstrating a reduction in cell viability. nih.gov This indicates that Seliciclib is active in this type of lymphoma, and its efficacy appears to be independent of the specific chromosomal translocations that characterize the disease. nih.gov
The use of this compound in these primary culture systems enables researchers to accurately measure the uptake and metabolism of the drug in a setting that better reflects the complexity of a real tumor, providing valuable data for understanding its therapeutic potential.
In Vivo Animal Model Systems for Mechanistic Research
Animal models provide a systemic context to investigate the effects of compounds like this compound, bridging the gap between in vitro findings and potential clinical applications. frontiersin.orgmdpi.com
Investigation of Molecular and Cellular Effects in Relevant Organ Systems
In vivo studies using animal models are essential for understanding the molecular and cellular impact of Seliciclib in the context of a whole organism. nih.gov Research has shown that Seliciclib can suppress microglial activation and offer neuroprotection in animal models of cerebral ischemia. wikipedia.org Furthermore, it has been observed to enhance the antitumor activity of temozolomide (B1682018) in glioblastoma multiforme models, suggesting its potential as a therapeutic option for brain tumors. wikipedia.org
The use of this compound in these studies facilitates the accurate measurement of the compound's concentration in various tissues, including the brain, which is crucial for correlating drug levels with the observed biological effects.
Tracing and Distribution Studies in Preclinical Animal Models (focus on methodology)
The primary application of this compound in preclinical animal models is for tracing and distribution studies. medchemexpress.com The deuterium (B1214612) labeling allows for the differentiation of the administered drug from its non-labeled counterpart and endogenous molecules. medchemexpress.com This is particularly important for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.
Methodologically, these studies typically involve administering this compound to animals, such as rodents or non-human primates. google.com At various time points, biological samples (e.g., blood, plasma, and various tissues) are collected. Using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), researchers can then precisely quantify the concentration of this compound and its metabolites in these samples. medchemexpress.com This provides a detailed picture of how the drug is absorbed, where it distributes in the body, how it is metabolized, and how it is ultimately eliminated. This information is critical for understanding the drug's bioavailability and for designing effective treatment regimens. nih.gov
Assessment of Biological Responses and Biomarker Modulation in Animal Research
Beyond tracking its physical distribution, this compound is used in animal models to assess its impact on biological responses and to identify and validate biomarkers. nih.govnews-medical.netgoogleapis.com Biomarkers are measurable indicators of a biological state or condition and can be used to monitor the effectiveness of a drug. ucl.ac.uk
In preclinical cancer models, for example, researchers can treat animals with Seliciclib and use this compound as an internal standard to accurately measure drug exposure. They can then correlate this exposure with changes in tumor size, cell proliferation rates within the tumor, and levels of specific proteins or genes that are targeted by the drug. nih.gov For instance, the downregulation of Mcl-1, a key anti-apoptotic protein, has been identified as a significant molecular effect of Seliciclib. nih.gov In animal studies, the levels of Mcl-1 in tumor tissue can be monitored as a biomarker of drug activity.
These studies are crucial for establishing a clear link between the presence of the drug at its target site and the desired therapeutic effect, providing a strong rationale for its further development.
Table of Compounds
| Compound Name |
|---|
| Seliciclib |
| This compound |
| Temozolomide |
Application of this compound as a Research Probe in Chemical Biology
This compound, the deuterated analog of the cyclin-dependent kinase (CDK) inhibitor Seliciclib (also known as Roscovitine or CYC202), serves as a valuable research probe in the field of chemical biology. Its utility stems from the strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling provides a subtle yet powerful modification that allows researchers to investigate various biological processes with enhanced precision. The primary applications of this compound as a research probe are in metabolic studies and as an internal standard for quantitative analysis.
The core principle behind the use of deuterated compounds like this compound lies in the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, chemical reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound. This effect is particularly relevant in studying drug metabolism, where enzymatic reactions often involve the breaking of C-H bonds. By comparing the metabolic fate of Seliciclib with that of this compound, researchers can gain insights into the specific metabolic pathways and the enzymes responsible for its breakdown.
One of the key applications of this compound is in mass spectrometry-based bioanalysis. In these studies, this compound is often employed as an internal standard. researchgate.net Because it is chemically almost identical to the non-labeled Seliciclib, it behaves similarly during sample preparation and analysis, such as extraction and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled drug by the mass spectrometer. This allows for accurate quantification of Seliciclib in complex biological matrices like plasma or tissue homogenates, as the internal standard helps to correct for variability in sample processing and instrument response.
A pivotal study illustrating the application of a deuterated Seliciclib analog as a research probe investigated the metabolism of R-roscovitine (Seliciclib) in mouse liver microsomes. dntb.gov.uanih.gov In this research, a partially deuterated derivative, R-roscovitine-d9, was synthesized to explore its metabolic stability and pathways. The primary route of metabolism for R-roscovitine was found to be the oxidation of the hydroxymethyl group to a carboxylic acid metabolite (COOH-R-roscovitine).
The study revealed that the deuteration of R-roscovitine at specific positions significantly altered its metabolic rate. After a 60-minute incubation with mouse liver microsomes, the formation of the carboxylic acid metabolite from R-roscovitine-d9 was reduced by approximately 24% compared to the production of the same metabolite from the non-deuterated R-roscovitine. dntb.gov.uanih.gov Concurrently, the amount of the parent deuterated compound, R-roscovitine-d9, remaining after the incubation was 33% higher than that of the non-deuterated R-roscovitine. dntb.gov.uanih.gov
These findings not only demonstrate the kinetic isotope effect in action but also highlight how deuteration can be used as a tool to modulate drug metabolism. The study also observed that the blockade of the primary metabolic pathway in the deuterated compound led to an increase in the formation of other minor metabolites, a phenomenon known as metabolic switching. dntb.gov.ua This provides valuable information for understanding the full metabolic profile of a drug and for designing new drug candidates with improved pharmacokinetic properties.
The data from the microsomal stability study are summarized in the table below, showcasing the impact of deuteration on the metabolism of R-roscovitine.
Table 1: Comparative Metabolism of R-roscovitine and R-roscovitine-d9 in Mouse Liver Microsomes
| Compound | Parameter | Result | Reference |
|---|---|---|---|
| R-roscovitine-d9 | Formation of Carboxylic Acid Metabolite | ~24% decrease compared to R-roscovitine | dntb.gov.uanih.gov |
Metabolic Pathway Elucidation and Pharmacokinetic Research Methodologies of Seliciclib D7
Application of Stable Isotope Labeling in Metabolic Studies
Stable isotope labeling is a powerful technique in metabolic research, allowing for the precise tracking of a molecule and its derivatives within complex biological systems. nih.govnih.gov The use of Seliciclib-d7 exemplifies this approach, enabling researchers to distinguish the compound and its metabolites from endogenous substances, thereby reducing analytical interference and improving the accuracy of metabolic pathway reconstruction. medchemexpress.com
The initial stages of metabolic profiling are often conducted using in vitro systems that replicate the metabolic functions of the liver. nuvisan.com The two most common systems are liver microsomes and hepatocytes. admescope.comdls.com Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of oxidative drug metabolism. dls.comnih.gov Hepatocytes, being intact liver cells, contain a fuller complement of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UDP-glucuronosyltransferases or UGTs) enzymes, offering a more comprehensive view of biotransformation. admescope.comdls.com
When this compound is incubated with these systems, the metabolic enzymes process it as they would the non-labeled drug. The resulting metabolites retain the deuterium (B1214612) label, creating a unique mass signature. Using high-sensitivity analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS), researchers can specifically screen for these deuterated species. medchemexpress.com This allows for the confident identification of metabolites, such as the prevalent carboxylate derivative of Seliciclib, and helps pinpoint the primary enzymes involved, which for the parent compound include CYP3A4 and CYP2B6 for oxidation and UGT1A3, 1A9, and 2B7 for glucuronidation. nih.gov
| In Vitro System | Key Features | Primary Application for this compound |
| Liver Microsomes | Contain Phase I oxidative enzymes (CYPs). dls.com | Identification of oxidative metabolites; determination of involvement of specific CYP isoforms (e.g., CYP3A4, CYP2B6). nih.gov |
| Hepatocytes | Intact cells containing both Phase I and Phase II enzymes. admescope.com | Comprehensive metabolic profiling, including both oxidative and conjugative (e.g., glucuronidation) metabolites. nih.gov |
| Recombinant Enzymes | Single, purified metabolic enzymes (e.g., specific CYPs). admescope.com | Definitive identification of the specific enzyme responsible for a particular metabolic step. |
Identifying individual metabolites is the first step; understanding their sequential formation is the next. Isotope labeling with this compound is instrumental in elucidating the complete metabolic pathway. nih.gov By analyzing samples from in vitro or in vivo studies at different time points, researchers can trace the appearance and disappearance of the parent drug (this compound) and its various deuterated metabolites. medchemexpress.com
This "pulse-chase" like approach allows for the construction of a metabolic map, demonstrating the precursor-product relationships between different chemical species. For instance, it can be determined whether a hydroxylated metabolite is a final product or an intermediate that undergoes further conjugation to form a glucuronide. nih.gov The stable d7-tag acts as a conserved signature that links the entire metabolic cascade back to the original compound, providing a clear and unambiguous picture of its biotransformation. medchemexpress.com
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. ru.nl If the cleavage of a C-H bond is the rate-determining step in an enzyme-catalyzed reaction, replacing it with a C-D bond will slow down the reaction rate. plos.orgnih.gov
In the context of this compound, this effect is highly relevant for studying its metabolic stability. If the sites of deuteration are also the primary sites of metabolic attack by enzymes like CYPs, the metabolism of this compound may be slower than that of non-labeled Seliciclib. plos.org This can result in:
Increased Metabolic Stability: The drug is broken down more slowly, leading to a longer biological half-life. google.com
Altered Metabolite Profile: If one metabolic pathway is slowed by the KIE, the drug may be shunted down alternative metabolic routes, a phenomenon known as "metabolic switching". plos.org
Studying these deuterium isotope effects provides deep insights into the reaction mechanisms of the metabolizing enzymes and is a key strategy used in drug design to create molecules with more favorable pharmacokinetic properties. nih.govnih.gov
| Parameter | Description | Implication of Deuterium Isotope Effect |
| Metabolic Rate | The speed at which the drug is metabolized by enzymes. | A significant KIE can decrease the metabolic rate. ru.nl |
| Metabolic Stability | The susceptibility of a drug to biotransformation. | A lower metabolic rate leads to higher metabolic stability. google.com |
| Half-life (t½) | The time required for the drug concentration to reduce by half. | Higher metabolic stability can result in a longer in vivo half-life. |
| Metabolic Switching | A shift in the primary metabolic pathway. | Can occur if the main pathway is slowed, forcing metabolism through alternative routes. plos.org |
Methodological Frameworks for Pharmacokinetic Research using this compound
Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). This compound is an indispensable tool in these studies, primarily for its role as an internal standard and as a tracer in preclinical models.
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples to correct for analytical variability. wuxiapptec.comresearchgate.net A stable isotope-labeled version of the analyte is considered the "gold standard" for use as an IS in LC-MS assays. nih.govbiopharmaservices.com this compound is ideally suited for this role when quantifying Seliciclib in biological matrices like plasma or urine.
The key advantages are:
Identical Physicochemical Properties: this compound has nearly the same chemical and physical properties as Seliciclib, ensuring it behaves identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation. wuxiapptec.com
Co-elution: It typically co-elutes with the non-labeled analyte from the liquid chromatography column. wuxiapptec.com
Correction for Matrix Effects: Any suppression or enhancement of the ionization signal in the mass spectrometer caused by other molecules in the sample (the matrix effect) will affect both the analyte and the IS equally. wuxiapptec.com
Mass-Based Distinction: Despite these similarities, its higher mass allows it to be clearly distinguished from Seliciclib by the mass spectrometer. medchemexpress.com
By calculating the ratio of the analyte's response to the IS's response, researchers can achieve highly accurate and precise quantification, correcting for sample loss during preparation and signal fluctuations during analysis. wuxiapptec.com
To understand how a drug is absorbed into the bloodstream and distributed to various tissues, researchers must be able to track it accurately following administration to a preclinical model. nih.gov this compound serves as an excellent stable isotope tracer for these studies. medchemexpress.com
After administering this compound to an animal model, blood, plasma, and various tissue samples can be collected over time. The concentration of this compound and its deuterated metabolites in these samples is then measured using LC-MS. This methodology allows for the creation of a detailed spatiotemporal map of the drug's disposition, revealing key pharmacokinetic parameters such as the rate and extent of absorption and the drug's affinity for different tissues. medchemexpress.comnih.gov This approach provides robust data for pharmacokinetic modeling without the need for radioactive isotopes.
Methodologies for Excretion Profiling in Animal Studies
The investigation into the excretion pathways of Seliciclib and its deuterated analogues, such as this compound, in animal models is crucial for understanding its elimination from the body. These studies typically involve the administration of the compound to animal subjects, followed by the collection and analysis of excreta to identify and quantify the parent drug and its metabolites. Research in this area has primarily utilized mouse models to characterize the excretion profile of Seliciclib, providing foundational data on its metabolic fate.
Methodologies for these studies are designed to be precise and quantitative. A key study in this area utilized mouse models to explore the metabolism and pharmacokinetics of R-roscovitine (Seliciclib). nih.gov Following administration, urine samples were collected over a 24-hour period to profile the excreted compounds. nih.govdntb.gov.ua The analysis of these samples, along with plasma and hepatic microsomes, is instrumental in building a comprehensive picture of the drug's disposition. nih.govdntb.gov.ua
The primary analytical technique employed for the quantification of Seliciclib and its metabolites in these biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). aacrjournals.orgmdpi.com This highly sensitive and selective method allows for the simultaneous measurement of multiple compounds within a single sample, which is essential for detailed pharmacokinetic analysis. aacrjournals.org
Research findings indicate that Seliciclib is extensively metabolized before excretion. Studies in mice have shown that the parent compound, R-roscovitine, is only excreted in very small amounts in the urine. nih.govdntb.gov.ua Up to 24 hours after administration, an average of only 0.02% of the administered dose was found in the urine as unchanged R-roscovitine. nih.govdntb.gov.ua The vast majority of the drug is eliminated in the form of metabolites.
The principal metabolite identified in urine is a carboxylic acid derivative, formed by the oxidation of the hydroxymethyl group on the amino alcohol substituent of the purine (B94841) core. nih.govdntb.gov.ua This metabolite, referred to as COOH-R-roscovitine, accounted for 65% to 68% of the administered dose found in urine, regardless of the administration route. nih.govdntb.gov.ua This highlights that oxidation is the primary metabolic pathway leading to the elimination of Seliciclib. Other minor metabolites that have been identified include C8-oxo-R-roscovitine and N9-desisopropyl-R-roscovitine. nih.govdntb.gov.ua
To investigate the metabolic pathway further, a partially deuterated derivative, R-roscovitine-d9, was synthesized. nih.govdntb.gov.ua The rationale was to explore whether replacing metabolically susceptible protons with deuterium could inhibit the formation of the major carboxylic acid metabolite. nih.govdntb.gov.ua In vitro studies using mouse liver microsomes were conducted to compare the metabolism of R-roscovitine and R-roscovitine-d9. nih.govdntb.gov.ua
The results of these comparative microsomal studies showed that deuteration did have an impact on the metabolism. After a 60-minute incubation period, the formation of the carboxylated metabolite from R-roscovitine-d9 was reduced by approximately 24% compared to the non-deuterated compound. nih.govdntb.gov.ua Concurrently, the levels of the remaining parent drug were 33% higher for R-roscovitine-d9 than for R-roscovitine. nih.govdntb.gov.ua An interesting observation was the enhanced formation of several minor metabolites from R-roscovitine-d9, suggesting that blocking the primary metabolic pathway led to a "metabolic switching" to alternative routes. nih.govdntb.gov.ua
Data Tables
Table 1: Urinary Excretion Profile of R-roscovitine (Seliciclib) in Mice (24-hour post-dosing)
| Compound | Average Percentage of Administered Dose Excreted in Urine |
| R-roscovitine (Parent Drug) | 0.02% nih.govdntb.gov.ua |
| COOH-R-roscovitine (Metabolite) | 65% - 68% nih.govdntb.gov.ua |
Table 2: Comparative In Vitro Metabolism of R-roscovitine and R-roscovitine-d9 in Mouse Liver Microsomes (60-minute incubation)
| Parameter | R-roscovitine | R-roscovitine-d9 |
| Formation of Carboxylate Metabolite | Baseline | Decreased by ~24% nih.govdntb.gov.ua |
| Remaining Parent Compound | Baseline | 33% Higher nih.govdntb.gov.ua |
| Formation of Minor Metabolites | Baseline | Enhanced nih.govdntb.gov.ua |
Structure Activity Relationship Sar and Structural Biology Research Involving Seliciclib D7
Comparative SAR Studies of Seliciclib-d7 with Related Analogs
The structure-activity relationship (SAR) of the seliciclib scaffold has been extensively explored to enhance potency, selectivity, and metabolic stability. iaea.org Medicinal chemistry efforts have focused on modifying the purine (B94841) core at the C2, C6, and N9 positions. iaea.orgresearchgate.net Analogs of seliciclib have been synthesized with the goal of improving its therapeutic potential, leading to derivatives with greater aqueous solubility, reduced metabolic clearance, and enhanced inhibitory activity against specific CDKs. iaea.orgresearchgate.net
For instance, modifications to the C2 side chain, such as replacing the primary alcohol of seliciclib with a secondary alcohol, have led to compounds like CCT068127, which demonstrates improved potency and metabolic stability. iaea.org Other research has involved replacing the ethyl alcohol group at position 2 with dimethylaminopropyl and fluorinating the benzyl (B1604629) group at position 6, resulting in a derivative with potent and selective inhibition of CDK9. iaea.org These studies highlight that the pharmacological profile of the seliciclib scaffold is highly tunable through chemical modification.
This compound is an isotopologue of seliciclib, where seven hydrogen atoms have been replaced by deuterium (B1214612). medchemexpress.com This specific modification falls within the broader SAR strategy of using deuterium substitution to improve the pharmacokinetic properties of a drug. mdpi.com
Analysis of Deuteration Impact on Binding Affinity and Selectivity
The primary rationale for deuterating drug molecules is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP450) enzymes. mdpi.comresearchgate.net This alteration typically affects the drug's pharmacokinetics—such as increasing its half-life or reducing the formation of certain metabolites—rather than its pharmacodynamics (i.e., its direct interaction with the target). medchemexpress.com
While direct binding affinity and selectivity data for this compound against CDK enzymes are not extensively reported in the peer-reviewed literature, the general principle of deuteration suggests that significant changes in binding affinity are not expected. The size and shape of deuterated compounds are very similar to their hydrogen-containing counterparts. mdpi.com However, subtle changes in electronic properties and hydrogen bonding can occur, which in some cases, might slightly influence receptor binding. mdpi.com
The inhibitory profile of the parent compound, seliciclib, has been well-characterized against a panel of kinases.
Table 1: Inhibitory Activity of Seliciclib Against Various Cyclin-Dependent Kinases
| Kinase Target | IC₅₀ (μM) |
|---|---|
| CDK2/cyclin E | 0.1 - 0.7 |
| CDK2/cyclin A | 0.7 |
| CDK1/cyclin B | 0.65 - 2.7 |
| CDK5/p25 | 0.2 |
| CDK7/cyclin H | 0.5 - 1.1 |
| CDK9/cyclin T1 | 0.18 - 0.8 |
IC₅₀ values are compiled from various studies and experimental conditions. nih.govmedkoo.commedchemexpress.com
A study involving a partially deuterated derivative, R-roscovitine-d9, investigated the impact of deuterium substitution on seliciclib's metabolism. The primary metabolic pathway for seliciclib is the oxidation of the hydroxymethyl group to a carboxylic acid metabolite. The study found that after a 60-minute incubation with mouse liver microsomes, the formation of the deuterated carboxylic acid metabolite was reduced by approximately 24% compared to the non-deuterated version.
Table 2: Metabolic Stability of Deuterated vs. Non-Deuterated Roscovitine
| Compound | Metabolite Formation Reduction | Remaining Parent Compound Increase |
|---|---|---|
| R-roscovitine-d9 | ~24% | 33% |
Data from a 60-minute incubation with mouse liver microsomes.
This finding confirms that deuteration at metabolically labile positions can successfully slow down the metabolic breakdown of the seliciclib scaffold. medkoo.com this compound is used as a stable isotope-labeled internal standard in mass spectrometry analysis for accurate quantification of seliciclib and its metabolites during pharmacokinetic studies. medchemexpress.com
Rational Design Principles for CDK Inhibitors based on Seliciclib Scaffold
The development of improved CDK inhibitors from the seliciclib scaffold is guided by several rational design principles. A primary goal has been to enhance metabolic stability, as seliciclib is rapidly converted to a less potent carboxylic acid analog through first-pass metabolism. iaea.orgresearchgate.net
Key design strategies include:
Blocking Metabolic Hotspots: Identifying the positions on the molecule most susceptible to metabolic enzymes (metabolic "hotspots") and modifying them to prevent degradation. Deuteration is a prime example of this strategy, where replacing hydrogen with deuterium at these sites makes the bond cleavage more difficult for enzymes. mdpi.commdpi.com Studies on seliciclib have identified N-dealkylation, side-chain hydroxylation, and ring oxidation as major metabolic pathways, making the associated positions targets for modification. researchgate.net
Improving Selectivity and Potency: Modifying substituents to create more specific or stronger interactions with the target kinase. For example, extensive SAR studies on the purine 6-position have led to the identification of derivatives with significantly improved selectivity for CDK2 over the structurally similar CDK1. larvol.com
Enhancing Physicochemical Properties: Altering the chemical structure to improve properties like aqueous solubility, which can lead to better bioavailability. iaea.org
Deuteration fits squarely within the first principle. By creating a more metabolically robust version of the drug, the compound can maintain therapeutic concentrations for longer, potentially leading to improved efficacy and a more convenient dosing regimen. researchgate.net The development of deuterated drugs like deucravacitinib (B606291) has demonstrated the clinical success of this approach in kinase inhibitor design. mdpi.com
Structural Biology Approaches for Ligand-Target Complex Analysis
Structural biology techniques are crucial for understanding how inhibitors like seliciclib interact with their kinase targets at an atomic level.
Crystallographic Studies of this compound Bound to CDK Enzymes (if applicable)
To date, no X-ray crystal structures of this compound in complex with CDK enzymes have been deposited in the Protein Data Bank (PDB) or reported in the literature.
However, the crystal structure of the non-deuterated parent compound, seliciclib (roscovitine), bound to CDK2 has been determined. googleapis.comnih.gov These studies reveal that seliciclib binds in the ATP-binding pocket of the kinase. The purine ring of seliciclib forms three key hydrogen bonds with the backbone atoms of Leu83 in the hinge region of CDK2, mimicking the interaction of the adenine (B156593) ring of ATP. The benzyl group at the C6 position occupies a hydrophobic pocket, and the (R)-hydroxyethylamino side chain at the C2 position also forms specific interactions within the binding site, contributing to the compound's potency and selectivity. googleapis.com These crystallographic insights are fundamental to the rational design of new analogs based on the seliciclib scaffold. googleapis.comlarvol.com
Spectroscopic Investigations of Molecular Interactions
Various spectroscopic methods have been employed to study the interaction of seliciclib with its targets and to quantify the compound in biological samples.
Fluorescence Spectroscopy: Seliciclib exhibits intrinsic fluorescence, with excitation maxima around 239, 263, and 290 nm and an emission maximum at 349 nm. mdpi.com This property can be exploited to study its binding to proteins. Changes in the fluorescence signal upon binding can provide information about the binding affinity and conformational changes in the protein-ligand complex. researchgate.net
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is the standard method for quantifying seliciclib and its metabolites in pharmacokinetic studies. nih.govsemanticscholar.org Stable isotope-labeled versions of the drug, such as this compound, are invaluable in these analyses as they serve as ideal internal standards, allowing for highly accurate and precise measurements by distinguishing the analyte from matrix effects. medchemexpress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about drug-protein interactions in solution. While specific NMR studies detailing the binding of this compound are not available, NMR has been used to confirm the structure of seliciclib derivatives and related polymers. researchgate.nettandfonline.com In principle, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and protein-observed NMR could be used to map the binding interface and allosteric effects of this compound on CDK enzymes. researchgate.net
Computational Modeling and Simulation Studies
Computational methods are powerful tools for exploring the interactions between inhibitors and their protein targets, guiding rational drug design.
Molecular docking and molecular dynamics (MD) simulations have been extensively used to study the binding of seliciclib to various CDKs. researchgate.netlarvol.com These computational studies have successfully predicted and rationalized the binding mode of seliciclib within the ATP-binding pocket of CDK2, consistent with experimental crystallographic data. researchgate.net The simulations highlight the importance of hydrogen bonds with the hinge region and hydrophobic interactions for stable binding. larvol.comresearchgate.net
Furthermore, computational approaches have been used to:
Predict Binding Affinities: Calculate the theoretical binding energy of seliciclib and its analogs to different kinases, helping to explain observed selectivity profiles. larvol.com
Guide SAR: Model new derivatives to predict how structural modifications will affect binding, thereby prioritizing synthetic efforts. larvol.com
Explore Polypharmacology: Investigate potential off-target interactions, such as the binding of seliciclib to proteins other than CDKs, like the tumor suppressor p53. researchgate.netresearchgate.net
While no specific computational studies focusing exclusively on this compound are found in the literature, these models provide a robust framework for such an investigation. MD simulations could be used to probe whether deuteration induces subtle changes in the conformational dynamics of the ligand or its interactions with surrounding water molecules and amino acid residues in the binding pocket. nih.gov Computational models are also instrumental in the broader field of deuterated drug design, helping to predict metabolic hotspots and simulate the pharmacokinetic effects of deuterium substitution. drugbank.com
Molecular Docking and Binding Energy Predictions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. ijraset.com This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for predicting its binding affinity. ijraset.comresearchgate.net Docking simulations for Seliciclib (as a proxy for this compound) have been performed to elucidate its interactions with key protein targets.
In a study investigating the interaction between Seliciclib and the tumor suppressor protein p53, molecular docking simulations predicted a strong interaction. ijraset.comijraset.com The most favorable binding poses consistently showed a high binding affinity, with calculated binding energies ranging from -6.1 to -6.5 kcal/mol. ijraset.comijraset.com This strong binding affinity is indicative of a stable complex, which is supported by the identification of specific hydrogen bonds and hydrophobic interactions between Seliciclib and amino acid residues within the p53 binding pocket. ijraset.comresearchgate.net
Docking studies are fundamental in drug discovery, providing insights that guide the design of more potent and selective therapeutics. ijraset.com Although Seliciclib was initially identified as a CDK inhibitor, these docking results highlight its potential for broader pharmacological effects through interactions with other significant proteins like p53. ijraset.com The predicted binding modes help identify the key amino acid residues responsible for the interaction, offering a roadmap for further optimization. ijraset.comnih.gov While deuteration is not expected to significantly alter the primary binding mode or the specific interacting residues, it can subtly influence binding energies.
| Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method | Key Findings |
| p53 | -6.1 to -6.5 ijraset.comijraset.com | Molecular Docking ijraset.com | Strong, stable interaction predicted, suggesting a potential mechanism for p53 stabilization and activation. ijraset.comijraset.com |
| CDK2, CDK7, CDK9 | Not explicitly quantified in search results | Molecular Docking, Kinase Assays ijraset.comnih.govaacrjournals.org | Seliciclib is known to bind to the ATP-binding site of these kinases, leading to their inhibition. aacrjournals.org |
Table 1: Summary of molecular docking predictions for Seliciclib with protein targets. The binding energy values provide a quantitative estimate of the binding affinity, where more negative values indicate stronger binding.
Molecular Dynamics Simulations of this compound-Protein Complexes
Molecular dynamics (MD) simulations offer a powerful lens to observe the physical motions and conformational changes of atoms and molecules over time. scielo.brnih.gov This computational technique is widely used to assess the stability and flexibility of protein-ligand complexes in a simulated physiological environment. scielo.bracs.org For a compound like this compound, MD simulations can validate the binding poses predicted by molecular docking and provide deeper insights into the dynamic interactions that stabilize the complex. acs.orgresearchgate.net
A typical MD simulation of a this compound-protein complex would involve placing the docked structure into a simulated environment of water and ions to mimic bodily conditions. acs.org The simulation then calculates the trajectory of the complex over a set period, often nanoseconds, revealing its dynamic behavior. scielo.brnih.gov
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. mdpi.com
Root Mean Square Fluctuation (RMSF): This parameter identifies the flexibility of different regions of the protein. High RMSF values indicate more mobile regions, while low values correspond to more stable parts of the structure, such as the ligand-binding site when occupied. mdpi.com
Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein, confirming which interactions are most persistent and crucial for stable binding. nih.govmdpi.com
Studies on similar kinase inhibitors have used MD simulations to confirm the stability of the inhibitor within the kinase's active site, showing that crucial hydrogen bonds and hydrophobic interactions are maintained throughout the simulation. nih.govacs.orgdntb.gov.ua Such analyses would be critical to confirm that the this compound-protein complex remains stably bound, thus ensuring sustained inhibition of the target protein. researchgate.net
Quantum Mechanical Calculations for Isotope Effects
The defining feature of this compound is the replacement of seven hydrogen atoms with deuterium. This substitution gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between isotopes. rsc.org Quantum mechanical (QM) calculations are essential for predicting and understanding the magnitude of these effects. nih.govmdpi.com
The C-D (carbon-deuterium) bond is stronger and vibrates at a lower frequency than the corresponding C-H (carbon-hydrogen) bond due to deuterium's heavier mass. informaticsjournals.co.inrsc.org This difference in zero-point energy means that more energy is required to break a C-D bond than a C-H bond. If a C-H bond is broken in the rate-limiting step of a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the metabolic process. informaticsjournals.co.inresearchgate.net This is known as a primary KIE.
Even when the deuterated positions are not directly involved in bond-breaking events, secondary KIEs can occur. nih.gov These effects arise from changes in the vibrational modes of the molecule near the reaction center and can also influence reaction rates.
Computational methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) and path integral simulations are used to model these effects. nih.govmdpi.com Specifically, techniques such as the PI-FEP/UM (Path Integral-Free Energy Perturbation/Umbrella Sampling) method can accurately compute KIEs by simulating the transformation of a light isotope into a heavy one within the enzyme's active site. nih.gov These calculations can predict how deuteration will affect a drug's metabolic stability, helping to optimize its pharmacokinetic properties, such as increasing its biological half-life and reducing the required dosing frequency. informaticsjournals.co.inresearchgate.net For this compound, these calculations would provide a theoretical basis for its potentially improved metabolic profile compared to its non-deuterated counterpart.
Advanced Analytical and Bioanalytical Methodologies for Seliciclib D7 Quantification
Development and Validation of Mass Spectrometry-Based Assays
Mass spectrometry (MS) has become the cornerstone for the sensitive and selective quantification of therapeutic compounds like Seliciclib in research and clinical studies. The development of robust MS-based assays is fundamental to understanding the pharmacokinetics and metabolism of the drug.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for the quantification of Seliciclib in biological samples. In this methodology, Seliciclib-d7 is added to samples at a known concentration at an early stage of sample preparation.
The principle of the assay relies on the near-identical chemical and physical properties of this compound and the unlabeled analyte, Seliciclib. They exhibit similar extraction recovery and chromatographic behavior, meaning they co-elute from the liquid chromatography column. However, they are readily distinguished by the mass spectrometer due to their mass difference. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. google.com
The ratio of the peak area of Seliciclib to the peak area of this compound is used to calculate the concentration of Seliciclib in the original sample. This ratiometric measurement corrects for potential variability during sample processing and instrumental analysis, leading to highly accurate and precise results. pubcompare.ai While specific validated LC-MS/MS methods for Seliciclib using this compound are often proprietary to the developing laboratories, the general parameters are well-established in the field of bioanalysis.
Table 1: Representative LC-MS/MS Parameters for Analyte Quantification using a Deuterated Internal Standard
| Parameter | Typical Setting/Value | Purpose |
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm) | Separates the analyte from other matrix components. |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile) | Elutes the analyte and internal standard from the column. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Injection Volume | 5 - 20 µL | Amount of prepared sample introduced into the system. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte and internal standard for MS detection. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |
| Precursor Ion (Q1) | [M+H]⁺ of Seliciclib | The mass-to-charge ratio of the parent molecule selected for fragmentation. |
| Product Ion (Q3) | Specific fragment ion of Seliciclib | The mass-to-charge ratio of a characteristic fragment used for quantification. |
| Precursor Ion (Q1) - IS | [M+D7+H]⁺ of this compound | The mass-to-charge ratio of the deuterated internal standard. |
| Product Ion (Q3) - IS | Specific fragment ion of this compound | The corresponding fragment of the internal standard used for quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, but its application is generally reserved for volatile and thermally stable compounds. itrcweb.org Seliciclib, being a relatively large and complex molecule, is non-volatile and would likely decompose at the high temperatures required for GC analysis. Therefore, direct GC-MS analysis is not a suitable method.
While derivatization techniques can be employed to increase the volatility of analytes for GC-MS, this adds complexity and potential variability to the sample preparation process. nih.gov Given the high efficiency and suitability of LC-MS/MS for compounds like Seliciclib, GC-MS applications for this compound are not reported in the scientific literature and are considered impractical.
Application of this compound as a Stable Isotope Internal Standard (SIIS)
The use of a stable isotope-labeled internal standard (SIIS) like this compound is considered the gold standard in quantitative bioanalysis. pubcompare.ai Its utility stems from its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby correcting for various potential errors. medchemexpress.com
Enhancement of Analytical Accuracy and Reproducibility
Accuracy and reproducibility are paramount in bioanalytical assays. This compound significantly enhances these parameters by compensating for procedural variations. Any loss of analyte during sample extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard. Because the final quantification is based on the ratio of the analyte to the internal standard, this loss is effectively nullified, leading to a more accurate measurement of the analyte's true concentration. pubcompare.ai This individual correction for each sample improves the precision and day-to-day reproducibility of the assay. nih.gov
Minimization of Matrix Effects in Biological Sample Analysis
Biological samples such as plasma, serum, and tissue homogenates are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. pubcompare.ai During mass spectrometric analysis, these co-eluting components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.
Because this compound co-elutes with Seliciclib and has the same chemical properties, it is subjected to the exact same matrix effects. medchemexpress.com Therefore, any suppression or enhancement of the Seliciclib signal is matched by a similar effect on the this compound signal. The use of the peak area ratio effectively cancels out this interference, ensuring that the quantification is not skewed by the sample matrix. medchemexpress.compubcompare.ai This is a critical advantage that makes SIIS the preferred choice for eliminating matrix-related analytical variability.
Non-Mass Spectrometry Analytical Techniques in this compound Research
The utility of this compound is intrinsically linked to mass spectrometry, as its defining feature—a different mass—can only be distinguished by an MS detector. Non-mass spectrometry techniques, such as those based on UV absorbance or fluorescence, cannot differentiate between the deuterated and non-deuterated forms of the compound. acs.org
Techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or fluorescence detection (HPLC-FLD) can be used to quantify Seliciclib itself, but they cannot utilize this compound as an internal standard in the same way as MS. europa.euresearchgate.net In such cases, a structurally similar but different compound would be required as an internal standard, which cannot correct for matrix effects as effectively as a co-eluting SIIS. Therefore, the research and application of this compound are exclusively within the domain of mass spectrometry-based methods.
Future Directions and Unexplored Research Avenues for Seliciclib D7
Potential for Seliciclib-d7 in Advanced Metabolomics Research
The incorporation of stable isotopes like deuterium (B1214612) into bioactive molecules is a cornerstone of advanced metabolomics. simsonpharma.com this compound is well-suited for these applications, offering a powerful tool to dissect the complex metabolic pathways influenced by CDK inhibition.
In stable isotope-resolved metabolomics (SIRM), deuterated compounds like this compound can be used to trace the metabolic fate of the drug itself. simsonpharma.com By tracking the appearance of deuterated metabolites, researchers can precisely identify the products of biotransformation. A study on the metabolism of R-roscovitine (Seliciclib) in mice identified a major carboxylate metabolite formed through oxidation. A partially deuterated version, R-roscovitine-d9, was synthesized to investigate if deuteration at metabolically labile positions could inhibit this transformation. The study found that the formation of the carboxylate metabolite was reduced by approximately 24% when using the deuterated analog, demonstrating the potential to modulate metabolic pathways.
This ability to influence and trace metabolic pathways allows for a deeper understanding of drug clearance, the identification of potential drug-drug interactions, and the elucidation of off-target metabolic effects. pharmaffiliates.com The use of this compound in SIRM could help map the intricate cellular metabolic networks and identify key metabolic nodes that are affected by the inhibition of CDKs, providing valuable insights for the development of more refined therapeutic strategies. simsonpharma.com
Table 1: Applications of Deuterated Compounds in Metabolomics
| Application | Description | Relevance to this compound |
|---|---|---|
| Metabolic Fate Tracking | Tracing the biotransformation of a drug by identifying its deuterated metabolites. | Elucidating the specific metabolic pathways of Seliciclib and identifying its metabolites with high precision. |
| Pharmacokinetic Analysis | Using the deuterated compound as an internal standard for accurate quantification of the non-labeled drug in biological samples. | Standard application for ensuring accuracy in preclinical pharmacokinetic studies of Seliciclib. simsonpharma.com |
| Metabolic Pathway Analysis | Studying the broader impact of the drug on cellular metabolism by monitoring changes in the levels of endogenous metabolites. | Understanding how CDK inhibition by Seliciclib affects global cellular metabolic processes like glycolysis or lipid metabolism. |
| Enzyme Mechanism Studies | Investigating the mechanism of metabolizing enzymes through the kinetic isotope effect. | Determining the rate-limiting steps in Seliciclib's metabolism and the specific enzymes involved (e.g., cytochrome P450s). |
Integration of Deuterated Probes in Novel Research Paradigms
The unique properties of deuterated compounds are enabling their integration into novel research paradigms that aim to probe complex biological processes with greater precision. The primary mechanism underpinning many of these applications is the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of reactions involving the cleavage of this bond. scirp.org
This effect can be strategically employed to:
Stabilize Metabolic Hotspots: In drug discovery, deuteration at sites susceptible to metabolic degradation can slow down metabolism, thereby improving the pharmacokinetic profile of a drug. nih.govnih.gov For a research compound like this compound, this principle can be used to create longer-lasting probes for in vitro and in vivo studies, allowing for the investigation of prolonged target engagement and downstream signaling effects.
Probe Enzyme Mechanisms: The KIE is a powerful tool for elucidating enzymatic reaction mechanisms. nih.govsemanticscholar.org By comparing the reaction rates of Seliciclib and this compound with metabolizing enzymes, researchers can gain insights into the transition states of these reactions and identify the rate-determining steps. nih.gov This information is valuable for understanding how Seliciclib is processed in different cellular environments and how its metabolism might be altered in disease states.
Investigate Cell Signaling: Deuterated compounds can be used to subtly perturb biological systems to study signaling pathways. For instance, the use of heavy water (D₂O) has been shown to affect IP₃-mediated Ca²⁺ signaling, providing insights into the role of hydrogen bonds in these processes. nih.gov While D₂O has global effects, a site-specifically deuterated probe like this compound could be used to investigate the role of specific hydrogen/deuterium atoms in its interaction with CDKs and other off-target proteins, potentially revealing new aspects of kinase biology.
The integration of stable isotope-labeled inhibitors like this compound allows for the precise tracing of metabolic pathways and provides a robust foundation for understanding disease pathogenesis and the mechanisms of drug action. medchemexpress.com
Theoretical and Computational Advancements in Deuterated Compound Research
The development of deuterated compounds is increasingly supported by theoretical and computational approaches. These methods allow for the prediction of the effects of deuteration, guiding the synthesis and application of these molecules for research purposes.
Computational modeling can be used to:
Predict Metabolic Fate: In silico models are being developed to predict the metabolic fate of drug candidates. These models can be adapted to incorporate the KIE, allowing for the prediction of how deuteration at specific positions will alter the metabolic profile of a compound like Seliciclib. nih.gov This can help in designing deuterated probes with desired metabolic stability for specific research applications.
Model Drug-Target Interactions: While the general belief is that deuteration does not significantly alter a drug's affinity for its target, computational studies can explore the subtle effects of the C-D bond on binding kinetics and thermodynamics. nih.gov Molecular docking and simulation studies could investigate whether the slightly shorter and stronger C-D bond in this compound influences its interaction with the ATP-binding pocket of CDKs, potentially affecting residence time or selectivity. nih.gov
Refine Understanding of the Kinetic Isotope Effect: Theoretical calculations are crucial for a deep understanding of the KIE. researchgate.net These studies can model the transition states of enzymatic reactions and predict the magnitude of the KIE for different reaction mechanisms. researchgate.net Applying these computational approaches to the metabolism of Seliciclib could provide a detailed theoretical framework for interpreting experimental results obtained with this compound.
The synergy between experimental data from deuterated probes and computational modeling offers a powerful approach to understanding drug metabolism and action, accelerating the design of new research tools and therapeutics. mdpi.com
Table 2: Computational Approaches in Deuterated Compound Research
| Computational Method | Application | Potential for this compound |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of bond energies and vibrational frequencies to predict the magnitude of the kinetic isotope effect. | Predicting which positions on the Seliciclib molecule would yield the most significant KIE upon deuteration. |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to its target protein. | Investigating subtle differences in the binding of Seliciclib and this compound to various CDKs. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a drug-target complex over time. | Assessing the impact of deuteration on the stability and residence time of Seliciclib within the CDK active site. |
| Pharmacokinetic Modeling | Simulating the absorption, distribution, metabolism, and excretion (ADME) of a compound. | Predicting the in vivo pharmacokinetic profile of this compound compared to its non-deuterated counterpart. |
Emerging Academic Applications Beyond Current Scope (e.g., in vivo imaging probe development for research, not clinical use)
Perhaps one of the most exciting future directions for deuterated compounds like this compound is in the realm of non-invasive in vivo imaging for research purposes. revvity.com These techniques leverage the unique spectroscopic properties of deuterium to visualize metabolic processes in real-time within a living organism.
Two prominent emerging techniques are:
Deuterium Metabolic Imaging (DMI): This MRI-based technique allows for the 3D mapping of the metabolic fate of deuterated substrates. researchgate.netnih.gov Researchers have successfully used deuterated glucose to image glycolysis and the Warburg effect in tumors. researchgate.netmpg.de A deuterated kinase inhibitor like this compound could potentially be adapted for DMI. This would enable non-invasive, whole-body visualization of the drug's distribution and accumulation in specific tissues or tumors, providing invaluable spatial and temporal pharmacokinetic data in preclinical research models. mdpi.comnih.gov
Raman Microscopy: This technique uses the vibrational properties of molecules to generate chemical images. The C-D bond has a unique Raman signal in a region of the spectrum that is largely silent in biological samples, making it an excellent "tag" for imaging. nih.gov Stimulated Raman scattering (SRS) microscopy, in particular, has been used to follow the uptake and metabolism of deuterated small molecules like amino acids and glucose in live cells. confex.commdpi.com this compound could be used as a probe in SRS microscopy to visualize its subcellular localization and track its interaction with cellular components in real-time, offering unprecedented insights into its mechanism of action at a single-cell level. nih.gov
These advanced imaging applications would transform this compound from a simple analytical standard into a dynamic probe for exploring drug disposition and target engagement in the complex environment of a living system, pushing the boundaries of preclinical research. researchgate.net
Q & A
Q. What experimental models are most appropriate for studying Seliciclib-d7’s mechanism of action in cancer research?
Methodological Answer: this compound, a deuterated analog of the CDK inhibitor Seliciclib, is best studied in in vitro models (e.g., multiple myeloma cell lines like RPMI8226) to assess RNA polymerase II phosphorylation inhibition and Mcl-1 downregulation . In vivo xenograft models in immunodeficient mice are recommended for validating tumor growth suppression. Prioritize models with short-lived proteins (e.g., Mcl-1) to capture rapid transcriptional effects. Include controls for off-target kinase activity (e.g., CDK7/9 inhibition assays) .
Q. How can researchers confirm the specificity of this compound for CDK9/cyclin T in transcriptional inhibition?
Methodological Answer: Use kinase profiling assays (e.g., ATP-competitive binding assays) to compare inhibition constants (Ki) across CDK isoforms. Pair this with siRNA knockdown of CDK9 in target cells; if apoptosis induction is attenuated, CDK9 specificity is supported. Validate via Western blotting for RNA polymerase II phosphorylation (Ser2/5) as a downstream marker .
Q. What are the critical parameters for optimizing this compound dosing in preclinical studies?
Methodological Answer: Conduct time-course experiments to determine the half-life of Mcl-1 protein degradation (typically 2–4 hours post-treatment). Use pharmacokinetic (PK) studies in murine models to establish plasma concentration thresholds for transcriptional inhibition. Adjust dosing intervals based on target recovery rates to avoid compensatory survival mechanisms .
Advanced Research Questions
Q. How should researchers address contradictions in reported efficacy of this compound across different cancer subtypes?
Methodological Answer: Discrepancies may arise from variability in tumor dependency on CDK9 or Mcl-1. Perform transcriptomic profiling (e.g., RNA-seq) to identify baseline expression of CDK9, Mcl-1, and alternative antiapoptotic proteins (e.g., BCL-2). Use combinatorial siRNA screens to determine compensatory pathways. Meta-analyze existing data to stratify efficacy by molecular subtypes .
Q. What experimental designs can isolate this compound’s effects on RNA polymerase II-dependent transcription from cell cycle arrest?
Methodological Answer: Employ synchronized cell cultures to separate transcriptional effects (G1 phase) from cell cycle arrest (S/G2 phase). Use flow cytometry with phospho-RNA polymerase II antibodies to correlate transcriptional inhibition with apoptosis. Compare results to non-transcription-dependent CDK inhibitors (e.g., Palbociclib) to isolate mechanism-specific outcomes .
Q. How can researchers reconcile conflicting data on this compound’s pharmacokinetic properties in human versus murine models?
Methodological Answer: Conduct interspecies allometric scaling using physiologically based pharmacokinetic (PBPK) modeling. Adjust for differences in plasma protein binding and metabolic enzyme expression (e.g., CYP3A4 in humans vs. CYP3A11 in mice). Validate with microdosing studies in humanized liver models .
Q. What strategies improve the translational relevance of this compound studies for clinical trial design?
Methodological Answer: Incorporate patient-derived xenograft (PDX) models with matched clinical annotations (e.g., prior therapies, resistance markers). Use pharmacodynamic biomarkers (e.g., circulating Mcl-1 levels) in serial biopsies. Design adaptive trials with biomarker-driven patient stratification .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other therapies?
Methodological Answer: Use the Chou-Talalay combination index (CI) method to quantify synergy in dose-response matrices. Validate with Bliss independence modeling to distinguish additive vs. synergistic effects. Include isobolograms for visual confirmation .
Q. How can researchers mitigate bias in interpreting this compound’s apoptotic effects due to off-target kinase inhibition?
Methodological Answer: Perform kinome-wide selectivity screens and correlate findings with apoptosis assays. Use CRISPR-Cas9 to generate CDK9-knockout cell lines; residual apoptosis in these lines suggests off-target effects. Cross-validate with orthogonal assays (e.g., thermal shift profiling) .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound studies, given its sensitivity to experimental conditions?
Methodological Answer: Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability in Mcl-1 turnover. Publish raw data for RNA polymerase II phosphorylation kinetics and apoptosis markers. Share protocols via platforms like protocols.io .
Q. How should researchers report negative or inconclusive findings in this compound studies?
Methodological Answer: Use the ARRIVE guidelines for preclinical studies to detail all experimental parameters. Disclose batch-to-batch variability in compound purity (e.g., via HPLC traces). Publish in repositories like Zenodo to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
